L-Gulose

Description

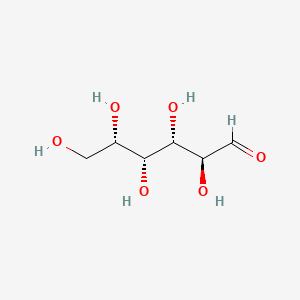

Structure

3D Structure

Properties

IUPAC Name |

(2S,3S,4R,5S)-2,3,4,5,6-pentahydroxyhexanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5-,6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZCGUPFRVQAUEE-JGWLITMVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C=O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]([C@H]([C@@H]([C@@H](C=O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401342718 | |

| Record name | L-Gulose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401342718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6027-89-0 | |

| Record name | L-Gulose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6027-89-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Gulose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006027890 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Gulose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401342718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-gulose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.361 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GULOSE, L- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J96E9Q45N7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Dawn of L-Gulose: A Historical and Technical Retrospective

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the historical discovery of L-gulose, a rare L-sugar that played a pivotal role in the elucidation of carbohydrate stereochemistry. We delve into the pioneering work of Emil Fischer, examining the logical framework and experimental approaches that led to the first synthesis and structural determination of this significant monosaccharide. This document provides a technical overview of the early synthetic methods, quantitative data from historical records, and a visualization of the intellectual journey that cemented our understanding of sugar isomers.

Introduction: The Enantiomeric Puzzle of Sugars

In the late 19th century, the field of organic chemistry was grappling with the complexities of stereoisomerism. The tetrahedral carbon theory, proposed by van't Hoff and Le Bel, provided a theoretical framework, but its practical application to complex molecules like sugars remained a formidable challenge. It was in this context that Hermann Emil Fischer, a German chemist and Nobel laureate, embarked on a series of groundbreaking investigations that would unravel the intricate stereochemical relationships among monosaccharides. The discovery and characterization of this compound were not isolated events but rather crucial pieces in Fischer's elegant puzzle of sugar chemistry.

This compound, the L-enantiomer of the more common D-gulose, is a rare sugar not typically found in abundance in nature. Its significance lies not in its natural prevalence but in the chemical relationships that link it to the well-known D-sugars, particularly D-glucose. The story of this compound's discovery is a testament to the power of logical deduction and meticulous experimental work in an era predating modern analytical techniques.

The First Synthesis and Structural Elucidation by Emil Fischer

Emil Fischer's work on sugars, published in the early 1890s in the Berichte der deutschen chemischen Gesellschaft, laid the foundation for our understanding of their stereochemistry. While a single definitive "discovery" paper for this compound is not the focus, its synthesis and structural elucidation were integral to his broader proof of the configuration of glucose and its isomers. Fischer's approach was a masterful combination of synthesis, degradation, and the analysis of the optical activities of the resulting products.

The Logical Framework: A Symphony of Symmetry and Transformation

Fischer's determination of the structure of this compound was intrinsically linked to his work on D-glucose. The key to his logic was the analysis of the symmetry of the dicarboxylic acids (aldaric acids) and polyalcohols (alditols) derived from the sugars. A critical piece of evidence was the observation that the reduction of this compound yields D-glucitol, the same alditol obtained from the reduction of D-glucose.[1] This finding was profound, as it established a direct stereochemical link between the L- and D-series of sugars.

The logical progression can be summarized as follows:

-

Oxidation to Aldaric Acids: Fischer observed that oxidation of both D-glucose and D-gulose with nitric acid yielded the same optically active dicarboxylic acid, D-glucaric acid.[2] This indicated that D-glucose and D-gulose were C-3 epimers.

-

Reduction to Alditols: The reduction of D-glucose with sodium amalgam produced the optically active hexa-atomic alcohol, D-glucitol.[3]

-

The this compound Connection: Fischer synthesized this compound and discovered that its reduction also produced D-glucitol. This was a crucial, non-intuitive finding. For this compound to produce D-glucitol, its stereochemistry had to be such that upon reduction of its aldehyde group and terminal primary alcohol, the resulting molecule would be identical to D-glucitol.

-

Deduction of Stereochemistry: This relationship, where an L-sugar yields the same alditol as a D-sugar, is only possible if the L-sugar has a specific arrangement of its hydroxyl groups. By working backward from the known structure of D-glucitol, Fischer could deduce the stereochemical configuration of this compound.

The following diagram illustrates the logical relationship between D-glucose, this compound, and their common reduction product, D-glucitol.

Caption: Logical relationship between D-glucose, this compound, and D-glucitol.

The Synthetic Approach: The Kiliani-Fischer Synthesis

The primary tool at Fischer's disposal for synthesizing new sugars and elongating their carbon chains was the Kiliani synthesis, later refined by Fischer himself and now known as the Kiliani-Fischer synthesis.[4] This method allowed for the addition of a carbon atom to an aldose, creating two new epimeric sugars.

The general steps of the classic Kiliani-Fischer synthesis are as follows:

-

Cyanohydrin Formation: The starting aldose is treated with hydrogen cyanide (HCN) to form a cyanohydrin. This reaction introduces a new chiral center, resulting in a mixture of two diastereomeric cyanohydrins.

-

Hydrolysis: The nitrile group of the cyanohydrins is then hydrolyzed to a carboxylic acid, forming two epimeric aldonic acids.

-

Lactonization: The aldonic acids are then converted to their corresponding γ-lactones.

-

Reduction: Finally, the lactones are reduced to the corresponding aldoses. Fischer utilized sodium amalgam for this reduction.

The following workflow diagram illustrates the key stages of the Kiliani-Fischer synthesis as it would have been applied in Fischer's time.

Caption: Generalized workflow of the 19th-century Kiliani-Fischer synthesis.

Experimental Protocols from the Era of Discovery

Replicating the exact experimental conditions of the late 19th century is challenging due to differences in reagent purity, analytical techniques, and reporting standards. However, based on Fischer's publications and the known procedures of the time, a representative protocol for the synthesis of this compound from a suitable precursor like L-arabinose (which can be obtained from the degradation of D-glucose) would have involved the following steps. It is important to note that Fischer's work often involved multi-step sequences, and the direct conversion of a readily available D-sugar to this compound was a complex undertaking.

Representative Protocol for the Synthesis of this compound via Kiliani-Fischer Synthesis

Starting Material: L-Arabinose

-

Cyanohydrin Formation: A solution of L-arabinose in water would be treated with an aqueous solution of hydrogen cyanide. The reaction mixture would be allowed to stand for a prolonged period, likely several days, at room temperature to ensure the formation of the cyanohydrins.

-

Hydrolysis to Aldonic Acids: The resulting solution containing the diastereomeric cyanohydrins would be heated with a dilute mineral acid (e.g., hydrochloric acid) or a base followed by acidification to hydrolyze the nitrile groups to carboxylic acids, yielding a mixture of L-gluconic and L-mannonic acids.

-

Separation of Aldonic Acids: The separation of the epimeric aldonic acids was a critical and often difficult step. Fischer employed fractional crystallization of their salts (e.g., with brucine or strychnine) to isolate the desired L-gulonic acid precursor.

-

Lactonization: The purified L-gulonic acid salt would be converted back to the free acid and then lactonized, typically by heating the aqueous solution, to form L-gulono-1,4-lactone.

-

Reduction to this compound: A solution of L-gulono-1,4-lactone would be carefully reduced with sodium amalgam. The progress of the reduction would be monitored by the change in optical rotation of the solution.

-

Isolation and Purification: After the reduction, the solution would be neutralized, and the resulting this compound would be isolated. Purification would have relied on repeated crystallizations from solvents like ethanol.

Quantitative Data from Historical Syntheses

Quantitative data from 19th-century organic chemistry publications often lack the precision of modern analysis. Yields were frequently reported as "good" or "satisfactory," and characterization relied heavily on melting points and optical rotation.

| Parameter | Historical Data (Estimated) | Notes |

| Yield of this compound | Low (typically < 30% for the entire Kiliani-Fischer sequence) | The multi-step nature of the synthesis and the difficulty in separating diastereomers contributed to low overall yields. |

| Melting Point | Not consistently reported in early work. | The hygroscopic nature of many sugars made obtaining sharp melting points challenging. |

| Specific Optical Rotation | The sign and magnitude of the optical rotation were crucial for distinguishing between isomers. | Fischer meticulously recorded optical rotation data, which was central to his stereochemical assignments. The specific rotation for this compound would have been opposite in sign to that of D-gulose. |

Conclusion: A Legacy in Stereochemistry

The discovery and characterization of this compound by Emil Fischer were not merely the synthesis of a new compound but a landmark achievement in the logical deduction of molecular structure. This work, as part of his broader investigation into carbohydrates, provided definitive proof for the van't Hoff theory of the tetrahedral carbon atom and established a systematic framework for understanding the stereoisomerism of sugars that remains foundational to organic chemistry and drug development today. The historical methods, while superseded by more efficient modern synthetic routes, offer invaluable insight into the ingenuity and perseverance of early organic chemists and highlight the fundamental principles that continue to guide the synthesis of complex chiral molecules.

References

An In-depth Technical Guide on the Physicochemical Properties of L-Gulose Crystals

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Gulose is a rare aldohexose monosaccharide, an epimer of L-glucose, and the L-enantiomer of D-gulose. Unlike its ubiquitous counterpart, D-glucose, this compound is not commonly found in nature but has been identified in certain archaea, bacteria, and eukaryotes.[1] Its rarity and distinct biochemical properties, particularly its resistance to metabolism by most organisms, make it a molecule of significant interest in biochemical research and drug development.[1] This guide provides a comprehensive overview of the core physicochemical properties of this compound crystals, detailing the experimental protocols for their characterization and presenting quantitative data in a structured format.

Physicochemical Properties of this compound

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Units | Notes and Citations |

| Molecular Formula | C₆H₁₂O₆ | [2][3] | |

| Molar Mass | 180.16 | g/mol | [2][3] |

| Melting Point | 132 | °C | [2] |

| Solubility | Soluble in water, slightly soluble in methanol. | [1] | |

| Optical Rotation | Levorotatory (-) | degrees | As the L-enantiomer of gulose, it rotates plane-polarized light to the left.[4][5] The exact value is dependent on concentration, temperature, and wavelength. |

| Appearance | White crystalline solid or a sweet-tasting syrup. | [1] | |

| Storage | 2 - 8 | °C | Store in a dry environment, under an inert gas like Nitrogen.[2] |

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of monosaccharide crystals like this compound are outlined below.

Crystallization

The formation of high-quality crystals is a prerequisite for many analytical techniques, including X-ray crystallography. A general protocol for the crystallization of sugars from an aqueous solution is as follows:

-

Supersaturation: Prepare a supersaturated solution by dissolving an excess amount of this compound in purified water. Heating the solution aids in dissolving more solute.[6][7] For instance, a common method involves dissolving the sugar in boiling water with continuous stirring until the solution is clear.[8][9]

-

Cooling and Nucleation: Allow the supersaturated solution to cool slowly and undisturbed. This reduction in temperature decreases the solubility of this compound, forcing the excess solute to crystallize.[7] To promote the growth of larger, well-defined crystals, "seed crystals" (small, pre-existing crystals of this compound) can be introduced, or a string can be suspended in the solution to provide a nucleation site.[9]

-

Crystal Growth: The jar containing the solution should be covered to prevent rapid evaporation and contamination while allowing for slow cooling.[9] The crystals will grow over a period of several days to a week.[8]

-

Harvesting and Drying: Once the crystals have reached the desired size, they are carefully removed from the solution and dried on a non-absorbent surface like wax paper.[8]

Melting Point Determination

The melting point is a crucial indicator of purity.

-

Sample Preparation: A small amount of the dried this compound crystal is finely powdered and packed into a capillary tube.[10]

-

Apparatus: A melting point apparatus, which consists of a heated block with a sample holder, a thermometer, and a viewing lens, is used.[11]

-

Measurement: The capillary tube is placed in the heating block. The temperature is increased gradually, typically at a rate of about 2°C per minute as it approaches the expected melting point.[11][12]

-

Observation: The temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting) are recorded. This range is the melting point. A narrow melting range (0.5-1.0°C) is indicative of a pure compound.[11]

Solubility Determination

Solubility can be determined using several methods.

-

Gravimetric Analysis:

-

A precise amount of this compound is mixed with a known volume of a solvent (e.g., water, methanol) at a specific temperature.[13]

-

The solution is agitated for a sufficient time to ensure equilibrium is reached.

-

The undissolved solid is separated by filtration.[13]

-

The filtered solid is dried and weighed. The solubility is calculated from the mass of the dissolved solute.[13]

-

-

Refractive Index Method: This method is particularly useful for determining solubility in different solvent mixtures and at various temperatures.

-

A series of solutions with known concentrations of this compound are prepared.

-

The refractive index of each solution is measured using a refractometer.

-

A calibration curve of refractive index versus concentration is plotted.

-

A saturated solution of this compound is prepared, and its refractive index is measured. The concentration corresponding to this refractive index is determined from the calibration curve, which represents the solubility.[14]

-

-

Chromatographic Methods (HPLC): High-Performance Liquid Chromatography can be used for precise solubility measurements, especially in complex mixtures.[13]

Optical Rotation Measurement

Optical rotation is a key property of chiral molecules like this compound.

-

Principle: Optically active substances rotate the plane of polarized light. The angle of this rotation is measured using a polarimeter.[15][16]

-

Procedure:

-

A solution of this compound with a known concentration (c) is prepared.[17]

-

This solution is placed in a sample tube of a known path length (l).[17]

-

A beam of monochromatic, plane-polarized light (typically from a sodium D-line at 589 nm) is passed through the sample.[18]

-

The polarimeter measures the angle (α) by which the plane of polarization is rotated.[16]

-

-

Calculation of Specific Rotation: The specific rotation [α] is a standardized value calculated using Biot's law: [α] = α / (l * c).[17][18] For this compound, the value will be negative, indicating levorotation.[4]

Crystal Structure Determination

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystal.[19]

-

Crystal Selection and Mounting: A high-quality single crystal of this compound (typically >0.1 mm in all dimensions, without significant defects) is selected and mounted on a goniometer.[19][20]

-

Data Collection: The crystal is placed in an intense, monochromatic X-ray beam. As the crystal is rotated, a diffraction pattern of regularly spaced spots (reflections) is produced. The angles and intensities of these diffracted X-rays are measured.[19][20]

-

Structure Solution and Refinement: The diffraction data is used to calculate a three-dimensional electron density map of the crystal. From this map, the positions of the atoms, their chemical bonds, and other structural information can be determined and refined.[19]

Visualizations

L-Ascorbate (Vitamin C) Biosynthesis via this compound Pathway

This compound is an intermediate in an alternative pathway for the biosynthesis of L-Ascorbate (Vitamin C) in plants.[1][21][22]

General Experimental Workflow for Physicochemical Characterization of this compound Crystals

This diagram outlines the logical sequence of experiments for characterizing the physicochemical properties of a purified sugar sample.

References

- 1. L-gulopyranose | 6027-89-0 | Benchchem [benchchem.com]

- 2. This compound | 6027-89-0 | MG00251 | Biosynth [biosynth.com]

- 3. This compound | C6H12O6 | CID 80127 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. organic chemistry - l- versus d-glucose - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 5. quora.com [quora.com]

- 6. az01001175.schoolwires.net [az01001175.schoolwires.net]

- 7. crystalverse.com [crystalverse.com]

- 8. education.com [education.com]

- 9. youtube.com [youtube.com]

- 10. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 11. chem.ucalgary.ca [chem.ucalgary.ca]

- 12. m.youtube.com [m.youtube.com]

- 13. studysmarter.co.uk [studysmarter.co.uk]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Optical rotation - Wikipedia [en.wikipedia.org]

- 16. Basics of polarimetry | Anton Paar Wiki [wiki.anton-paar.com]

- 17. vernier.com [vernier.com]

- 18. jascoinc.com [jascoinc.com]

- 19. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 20. X-ray Crystallography - Creative BioMart [creativebiomart.net]

- 21. Alternative pathways leading to ascorbate biosynthesis in plants: lessons from the last 25 years - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. L-Ascorbate biosynthesis in higher plants: the role of VTC2 - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Metabolic Pathway of L-Gulose in Bacteria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

While D-glucose is a universally conserved carbon and energy source, its enantiomer, L-gulose, is far less common in nature and was long considered metabolically inert by most organisms. However, research has unveiled that certain bacteria possess the enzymatic machinery to utilize this compound, opening avenues for understanding novel metabolic pathways, enzyme evolution, and potential applications in biotechnology and drug development. This technical guide provides an in-depth overview of the known metabolic pathway of this compound in bacteria, focusing on the well-characterized pathway in Paracoccus sp. 43P. It includes a summary of quantitative data, detailed experimental protocols for key assays, and visualizations of the metabolic and experimental workflows.

The this compound Metabolic Pathway in Paracoccus sp. 43P

The catabolism of this compound in Paracoccus sp. 43P is a multi-step enzymatic process that converts this compound into intermediates of central metabolism, namely pyruvate and D-glyceraldehyde 3-phosphate.[1] The pathway is initiated by an NAD+-dependent this compound dehydrogenase and proceeds through a series of reactions catalyzed by enzymes encoded by the lgn gene cluster.[1][2]

Data Presentation: Enzyme Characterization

The following tables summarize the key enzymes of the this compound metabolic pathway and their known kinetic parameters.

Table 1: Enzymes of the this compound Metabolic Pathway in Paracoccus sp. 43P

| Gene | Enzyme Name | EC Number | Function in Pathway |

| lgdA | This compound Dehydrogenase | 1.1.1.48 | Oxidation of this compound to L-gluconate. |

| lgnH | L-Gluconate 5-Dehydrogenase | 1.1.1.69 | Oxidation of L-gluconate to 5-keto-L-gluconate. |

| lgnI | D-Idonate 2-Dehydrogenase | 1.1.1.264 | Reduction of 5-keto-L-gluconate to D-idonate. |

| lgnE | D-Idonate Dehydratase | 4.2.1.25 | Dehydration of D-idonate to 2-keto-3-deoxy-D-gluconate (KDG). |

| lgnF | 2-Keto-3-deoxy-L-gulonate Kinase | 2.7.1.45 | Phosphorylation of KDG to 2-keto-3-deoxy-6-phospho-D-gluconate (KDPG). |

| lgnG | 2-Keto-3-deoxy-6-phospho-L-gulonate Aldolase | 4.1.2.14 | Cleavage of KDPG to pyruvate and D-glyceraldehyde 3-phosphate. |

Table 2: Kinetic Parameters of this compound Pathway Enzymes

| Enzyme | Substrate | Km (mM) | kcat (min-1) | Reference |

| LgdA | This compound | 59.7 ± 5.7 | 1040 ± 28 | [2] |

| LgdA | scyllo-Inositol | 3.70 ± 0.4 | 705 ± 12 | [2] |

| LgnH | L-Gluconate | 1.9 ± 0.2 | 8900 ± 200 | [2] |

| LgnI | 5-keto-L-gluconate | 0.21 ± 0.02 | 11000 ± 300 | [2] |

| LgnE | D-Idonate | N/A | N/A | |

| LgnF | 2-keto-3-deoxy-D-gluconate | N/A | N/A | |

| LgnG | 2-keto-3-deoxy-6-phospho-D-gluconate | N/A | N/A |

N/A: Specific kinetic data for LgnE, LgnF, and LgnG from Paracoccus sp. 43P were not explicitly detailed in the reviewed literature, though their activities have been confirmed.[2]

Mandatory Visualizations

Metabolic Pathway Diagram

Caption: The metabolic pathway of this compound in Paracoccus sp. 43P.

Experimental Workflow Diagram

Caption: A general experimental workflow for elucidating a novel metabolic pathway.

Experimental Protocols

Bacterial Growth Assays on this compound

Objective: To determine if a bacterial strain can utilize this compound as a sole carbon source.

Materials:

-

Bacterial strain of interest

-

Minimal medium (e.g., M9) base (autoclaved)

-

Sterile stock solutions of this compound (e.g., 20% w/v, filter-sterilized)

-

Sterile stock solutions of a positive control carbon source (e.g., 20% w/v D-glucose, filter-sterilized)

-

Sterile water (for negative control)

-

Spectrophotometer

-

Sterile culture tubes or microplates

-

Incubator shaker

Procedure:

-

Prepare the minimal medium according to the standard protocol.

-

Aseptically dispense the minimal medium into sterile culture tubes or microplate wells.

-

To triplicate tubes/wells, add the sterile this compound stock solution to a final concentration of, for example, 0.2% (w/v).

-

Prepare positive control tubes/wells with D-glucose at the same final concentration.

-

Prepare negative control tubes/wells with an equivalent volume of sterile water.

-

Inoculate each tube/well with a small amount of a pre-culture of the bacterial strain grown in a non-selective medium and washed with sterile saline to remove residual carbon sources.

-

Incubate the cultures at the optimal growth temperature for the bacterium with shaking.

-

Monitor bacterial growth over time by measuring the optical density at 600 nm (OD600) at regular intervals.

-

Plot the OD600 values against time to generate growth curves. Significant growth in the this compound-containing medium compared to the negative control indicates utilization.

Enzyme Assay for this compound Dehydrogenase (LgdA)

Objective: To measure the activity of this compound dehydrogenase in a purified protein sample or cell-free extract.

Principle: The activity is determined by monitoring the reduction of NAD+ to NADH, which results in an increase in absorbance at 340 nm.

Materials:

-

Purified LgdA enzyme or cell-free extract

-

Assay buffer: e.g., 100 mM Tris-HCl, pH 8.0

-

This compound solution (e.g., 1 M)

-

NAD+ solution (e.g., 50 mM)

-

Spectrophotometer with temperature control

-

Cuvettes

Procedure:

-

Set the spectrophotometer to 340 nm and the temperature to 30°C.

-

In a cuvette, prepare the reaction mixture by adding:

-

Assay buffer

-

NAD+ solution (e.g., to a final concentration of 2 mM)

-

Enzyme sample

-

-

Mix gently and incubate for a few minutes to allow the temperature to equilibrate.

-

Initiate the reaction by adding the this compound solution (e.g., to a final concentration of 50 mM).

-

Immediately start monitoring the increase in absorbance at 340 nm for several minutes.

-

Calculate the initial rate of reaction (ΔA340/min) from the linear portion of the curve.

-

Enzyme activity (U/mL) can be calculated using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M-1cm-1).

Coupled Enzyme Assay for 2-Keto-3-deoxy-L-gulonate Kinase (LgnF)

Objective: To measure the activity of KDG kinase.

Principle: The production of ADP by the kinase is coupled to the oxidation of NADH in reactions catalyzed by pyruvate kinase (PK) and lactate dehydrogenase (LDH). The decrease in absorbance at 340 nm is monitored.

Materials:

-

Purified LgnF enzyme or cell-free extract

-

Assay buffer: e.g., 100 mM Tris-HCl, pH 7.5, containing 10 mM MgCl2

-

2-keto-3-deoxy-D-gluconate (KDG) solution

-

ATP solution

-

Phosphoenolpyruvate (PEP) solution

-

NADH solution

-

Pyruvate kinase (PK)

-

Lactate dehydrogenase (LDH)

-

Spectrophotometer

Procedure:

-

Set the spectrophotometer to 340 nm and the temperature to 30°C.

-

In a cuvette, prepare the reaction mixture containing assay buffer, KDG, ATP, PEP, NADH, PK, and LDH.

-

Add the LgnF enzyme sample, mix, and incubate for a few minutes.

-

Monitor the baseline absorbance at 340 nm.

-

Initiate the reaction by adding ATP.

-

Record the decrease in absorbance at 340 nm over time.

-

Calculate the initial rate of reaction (ΔA340/min) from the linear portion of the curve.

Metabolite Analysis by HPLC

Objective: To identify and quantify intermediates of the this compound pathway in bacterial cultures or enzymatic reactions.

Materials:

-

Bacterial culture supernatant or quenched enzymatic reaction mixture

-

Standards of this compound, L-gluconate, D-idonate, and other potential intermediates

-

HPLC system with a suitable column (e.g., an ion-exchange column for organic acids) and detector (e.g., refractive index or UV detector).

-

Appropriate mobile phase (e.g., dilute sulfuric acid for an ion-exchange column).

Procedure:

-

Prepare samples by centrifuging bacterial cultures to remove cells or by stopping enzymatic reactions (e.g., with acid). Filter the samples through a 0.22 µm filter.

-

Prepare a series of standard solutions of the expected metabolites of known concentrations.

-

Set up the HPLC method with the appropriate column, mobile phase, flow rate, and detector settings.

-

Inject the standards to generate a calibration curve for each metabolite.

-

Inject the prepared samples.

-

Identify the metabolites in the samples by comparing their retention times with those of the standards.

-

Quantify the metabolites by integrating the peak areas and using the calibration curves.

Conclusion

The elucidation of the this compound metabolic pathway in bacteria provides a fascinating example of microbial metabolic diversity. The information and protocols presented in this guide offer a framework for researchers to further investigate this and other novel catabolic pathways. Such studies are not only fundamental to our understanding of bacterial physiology and evolution but also hold the potential for the development of new biotechnological applications, such as the production of valuable chemicals from uncommon sugars and the design of novel antimicrobial strategies. Further research into the prevalence of this pathway in other microorganisms and the detailed structural and mechanistic studies of the involved enzymes will undoubtedly reveal more insights into the world of microbial biochemistry.

References

L-Gulose: A Technical Guide to its Application as a Non-Metabolizable Sugar Control

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of biological research, the use of appropriate controls is paramount to the validity and interpretation of experimental results. When studying the multifaceted roles of D-glucose, the primary cellular fuel, it is crucial to distinguish its metabolic and signaling effects from non-specific consequences of sugar concentration, such as osmotic stress. L-Gulose, the stereoisomer or "mirror image" of D-glucose, serves as an ideal negative control for such purposes.[1][2] Due to the high stereospecificity of cellular glucose transporters and metabolic enzymes, this compound is largely unrecognized and not metabolized by most organisms.[3] This property makes it an invaluable tool for isolating the specific biological activities of D-glucose.

This technical guide provides an in-depth overview of the application of this compound as a non-metabolizable sugar control in various experimental contexts. It includes detailed experimental protocols, quantitative data summaries, and visualizations of relevant signaling pathways and workflows to aid researchers in designing robust and well-controlled studies.

Core Principles of this compound as a Control

The utility of this compound as a control is rooted in its structural similarity but metabolic inertness compared to D-glucose.[1] Both molecules have the same chemical formula (C₆H₁₂O₆) and molecular weight, ensuring identical osmotic potential at equivalent concentrations. However, the spatial arrangement of the hydroxyl groups is different, preventing this compound from being recognized by the enzymes and transporters that handle D-glucose.[2][3]

Key Applications:

-

Osmotic Control in Cell Culture: High concentrations of D-glucose are often used to mimic hyperglycemic conditions in vitro. This compound is used in parallel to control for the osmotic stress that such high sugar concentrations can induce, ensuring that observed cellular responses are due to D-glucose metabolism or signaling rather than a hyperosmolar environment.[4][5]

-

Control for Non-Metabolic Effects In Vivo: In animal studies, this compound can be administered to control for the sensory or bulk effects of a sugar solution, independent of its caloric value. This is particularly relevant in studies of appetite, food intake, and non-nutritive sweeteners.[6][7]

-

Specificity of Glucose Uptake: Fluorescently labeled this compound derivatives serve as excellent controls to demonstrate the specificity of glucose transporters (GLUTs) for D-glucose. A lack of uptake of the this compound analog compared to its D-glucose counterpart confirms transporter-mediated uptake.[8][9]

Experimental Protocols

This compound as an Osmotic Control in High-Glucose Cell Culture Studies

This protocol is adapted from a study investigating the effects of high glucose and its associated hyperosmotic stress on tumor cell biology.[5]

Objective: To differentiate the metabolic and signaling effects of high D-glucose from the physical effects of hyperosmolarity on cultured cells.

Methodology:

-

Cell Culture:

-

Culture the chosen cell line (e.g., cancer cells, endothelial cells, neurons) in a basal medium containing a physiological glucose concentration (e.g., 5.5 mM D-glucose).

-

-

Treatment Groups:

-

Normal Glucose (NG): Basal medium (5.5 mM D-glucose).

-

High Glucose (HG): Basal medium supplemented with D-glucose to the final desired concentration (e.g., 25.5 mM).

-

Osmotic Control (this compound): Basal medium (5.5 mM D-glucose) supplemented with this compound to match the final molar concentration of the HG group (e.g., 20 mM this compound).

-

Osmotic Control (Mannitol): As an alternative, mannitol can also be used. Basal medium (5.5 mM D-glucose) is supplemented with mannitol to match the final molar concentration of the HG group.[10][11]

-

-

Experimental Procedure:

-

Seed cells at the desired density and allow them to adhere overnight.

-

Replace the standard culture medium with the prepared media for each treatment group.

-

Incubate the cells for the desired experimental duration (e.g., 24, 48, or 96 hours).

-

At the end of the incubation period, harvest the cells for downstream analysis (e.g., Western blotting for signaling protein phosphorylation, gene expression analysis, cell proliferation assays, apoptosis assays).

-

Workflow for Osmotic Control Experiment:

Caption: Workflow for using this compound as an osmotic control in cell culture.

In Vivo Control for Non-Nutritive Sweetener Studies

This protocol is a generalized methodology based on studies investigating the effects of non-nutritive sweeteners on food intake and body weight.[6][7]

Objective: To assess the physiological effects of a substance (e.g., a non-nutritive sweetener) compared to a non-metabolizable, sweet-tasting control (this compound) and a standard control (water).

Methodology:

-

Animal Model:

-

Use a suitable animal model, such as C57BL/6 mice.

-

Acclimatize animals to individual housing and the specific diet for a baseline period.

-

-

Treatment Groups:

-

Control: Provide animals with ad libitum access to standard chow and water.

-

Experimental (e.g., Sucralose): Provide ad libitum access to standard chow and a solution of the experimental sweetener (e.g., 5% sucralose).

-

This compound Control: Provide ad libitum access to standard chow and a solution of this compound, often matched for sweetness or concentration to the experimental group.

-

-

Experimental Procedure:

-

After the baseline period, replace the drinking water with the respective solutions for each group.

-

Monitor daily or weekly food intake, fluid intake, and body weight for the duration of the study (e.g., several weeks).

-

At the end of the study, tissues can be collected for further analysis (e.g., gut microbiota analysis, metabolic profiling).

-

Quantitative Data Presentation

The following tables summarize hypothetical but representative data from experiments utilizing this compound as a control.

Table 1: Effect of High D-Glucose vs. This compound on Cancer Cell Proliferation

| Treatment Group | D-Glucose (mM) | This compound (mM) | Cell Count (x10⁴) after 72h (Mean ± SD) |

| Normal Glucose | 5.5 | 0 | 5.2 ± 0.4 |

| High Glucose | 25.5 | 0 | 9.8 ± 0.7 |

| This compound Control | 5.5 | 20 | 5.4 ± 0.5 |

This table illustrates that the increase in cell proliferation is specific to high concentrations of metabolizable D-glucose, as the this compound osmotic control group shows no significant difference from the normal glucose group.

Table 2: In Vivo Effects of this compound on Food Intake and Body Weight in Mice

| Treatment Group (in drinking water) | Average Daily Caloric Intake (kcal/day) (Mean ± SD) | Body Weight Change (%) after 4 weeks (Mean ± SD) |

| Water (Control) | 12.5 ± 1.1 | +5.2 ± 1.5 |

| This compound Solution | 12.7 ± 1.3 | +5.5 ± 1.8 |

| D-Glucose Solution | 18.2 ± 1.9 | +15.8 ± 2.5 |

This table demonstrates that this compound, unlike D-glucose, does not contribute to caloric intake or significant weight gain, confirming its non-metabolizable nature in an in vivo setting.

Table 3: Uptake of Fluorescent D- and L-Glucose Analogs in Tumor Cells

| Fluorescent Tracer | Incubation Time (min) | Mean Fluorescence Intensity (Arbitrary Units) (Mean ± SD) |

| 2-NBDG (D-Glucose analog) | 10 | 150.3 ± 12.1 |

| 2-NBDLG (L-Glucose analog) | 10 | 8.7 ± 2.5 |

| 2-NBDG + D-Glucose (excess) | 10 | 12.5 ± 3.0 |

| 2-NBDG + L-Glucose (excess) | 10 | 148.9 ± 11.5 |

This table, based on findings from studies with fluorescent glucose analogs, shows significant uptake of the D-glucose tracer (2-NBDG), which is competitively inhibited by excess unlabeled D-glucose but not L-glucose.[9] The L-glucose tracer (2-NBDLG) shows negligible uptake, demonstrating the stereospecificity of the glucose transport machinery.[12]

Signaling Pathways and Logical Relationships

Differentiating Metabolic Signaling from Osmotic Stress

High concentrations of D-glucose can activate various signaling pathways, such as the MAPK and mTOR pathways, leading to cellular responses like proliferation and invasion in cancer cells.[13] To confirm that this activation is due to glucose metabolism and not simply osmotic stress, this compound is used as a control.

Caption: D-glucose activates signaling via metabolism, unlike this compound.

This diagram illustrates the logical separation of effects. High D-glucose induces both metabolic changes and osmotic stress. This compound, however, only induces osmotic stress. If a downstream effect like MAPK activation and cell proliferation is observed with D-glucose but not with this compound, it can be concluded that the effect is mediated by glucose metabolism or specific signaling and not by hyperosmolarity. Studies have shown that high glucose can indeed activate p38 MAPK, an effect that is not replicated by osmotic controls like mannitol, pointing to a specific metabolic or signaling role for D-glucose.[14]

Validating Specificity of Glucose Transporter (GLUT) Activity

The uptake of glucose into cells is the first committed step in its metabolism and is primarily mediated by GLUT proteins. The specificity of this transport can be demonstrated using fluorescent D- and L-glucose analogs.

Caption: GLUTs specifically transport D-glucose analogs (2-NBDG), not L-glucose analogs.

This diagram shows that the D-glucose analog (2-NBDG) is recognized by the glucose transporter and transported into the cell, resulting in an intracellular fluorescence signal. Conversely, the L-glucose analog (2-NBDLG) is not recognized by the transporter and thus does not enter the cell, leading to a lack of signal. This experimental design provides clear, visual evidence for the stereospecificity of glucose transport.[9]

Conclusion

This compound is an indispensable tool for researchers studying glucose metabolism and signaling. Its unique property as a non-metabolizable stereoisomer of D-glucose allows for the precise dissection of metabolic effects from non-specific physical effects like osmolarity. By incorporating this compound as a negative control in both in vitro and in vivo experimental designs, scientists can significantly enhance the rigor and clarity of their findings. The protocols and conceptual frameworks provided in this guide offer a robust starting point for the effective application of this compound in diverse research settings, ultimately leading to a more accurate understanding of the vital role of D-glucose in health and disease.

References

- 1. Glucose - Wikipedia [en.wikipedia.org]

- 2. quora.com [quora.com]

- 3. quora.com [quora.com]

- 4. Choosing an appropriate glucose concentration according to different cell types and experimental purposes is very important - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. artificial sweetener sucralose: Topics by Science.gov [science.gov]

- 7. Non-nutritive sweeteners possess a bacteriostatic effect and alter gut microbiota in mice | PLOS One [journals.plos.org]

- 8. L-Glucose: Another Path to Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Long-term exposure to high glucose induces changes in the content and distribution of some exocytotic proteins in cultured hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effects of glucose and osmotic pressure on the proliferation and cell cycle of human chorionic trophoblast cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Glucose promotes cell proliferation, glucose uptake and invasion in endometrial cancer cells via AMPK/mTOR/S6 and MAPK signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 14. journals.physiology.org [journals.physiology.org]

An In-Depth Technical Guide to the Natural Sources and Isolation of L-Gulose Containing Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Gulose is a rare aldohexose sugar that has garnered significant interest in the scientific community due to its presence in bioactive molecules and its potential applications in drug development. Unlike its ubiquitous enantiomer, D-glucose, this compound is not commonly found in nature. Its primary known natural sources are the unique membrane lipids of certain extremophilic archaea and as a component of the potent anticancer agent, bleomycin. This technical guide provides a comprehensive overview of the natural sources of this compound, detailed methodologies for the isolation and characterization of this compound-containing compounds, and an exploration of their biological context.

Natural Sources of this compound Containing Compounds

The occurrence of this compound in nature is limited, with the most well-documented source being the membrane lipids of the thermoacidophilic archaeon, Thermoplasma acidophilum.

Archaea: Thermoplasma acidophilum

Thermoplasma acidophilum is an extremophile that thrives in high-temperature and low-pH environments. Its cell membrane is composed of unique tetraether lipids that span the entire membrane, providing remarkable stability. A significant portion of these lipids are glycolipids and phosphoglycolipids containing this compound as a key sugar moiety.[1][2][3] These this compound-containing lipids are crucial for the organism's ability to withstand harsh environmental conditions. The main polar lipid of T. acidophilum has been identified as a tetraether lipid with head groups of phosphoglycerol and β-L-gulopyranose.[2][3]

Microbial Natural Products: Bleomycin

Bleomycin is a complex glycopeptide antibiotic produced by the bacterium Streptomyces verticillus. It is a widely used chemotherapeutic agent for the treatment of various cancers. The disaccharide moiety of bleomycin is composed of this compound and 3-O-carbamoyl-D-mannose. The presence of this compound in this potent anticancer drug highlights its importance in the biological activity of complex natural products.

Data Presentation: Sugar Composition of Thermoplasma acidophilum Glycolipids

The polar lipids of Thermoplasma acidophilum are a complex mixture of glycolipids and phosphoglycolipids. The sugar composition of these lipids primarily includes this compound, D-glucose, and D-mannose. While precise molar ratios for every identified lipid are not exhaustively reported in all literature, the qualitative composition of several key lipids has been determined.

| Lipid Fraction | Compound Name/Structure | Monosaccharide Components | Reference |

| Glycolipids | Monoglycosyl-caldarchaetidyl-glycerol | This compound | [1] |

| Diglycosyl-caldarchaetidyl-glycerol | This compound, D-Glucose | [1] | |

| Triglycosyl-caldarchaetidyl-glycerol | This compound, D-Glucose, D-Mannose | [1] | |

| Phosphoglycolipids | β-L-gulopyranosyl-caldarchaetidyl-glycerol-phosphate | This compound | [1][2] |

| Mannosyl-β-L-gulopyranosyl-caldarchaetidyl-glycerol-phosphate | This compound, D-Mannose | [1] |

Note: The table summarizes the qualitative sugar composition of major glycolipid and phosphoglycolipid classes found in T. acidophilum. The exact stoichiometry and linkage of the sugars can vary.

Experimental Protocols

Cultivation of Thermoplasma acidophilum

Objective: To produce sufficient biomass of T. acidophilum for lipid extraction.

Methodology:

-

Medium: T. acidophilum can be cultured in a medium containing yeast extract, glucose, and mineral salts, adjusted to a pH of 1.5-2.0 with sulfuric acid.

-

Temperature: The optimal growth temperature is 59°C.

-

Aeration: The culture should be maintained under microaerophilic conditions.

-

Harvesting: Cells are harvested by centrifugation in the late logarithmic growth phase.

Extraction and Fractionation of Polar Lipids

Objective: To extract total lipids from T. acidophilum and separate them into different classes.

Methodology:

-

Cell Lysis: Lyophilized cells are subjected to a modified Bligh-Dyer extraction using a mixture of chloroform, methanol, and water.

-

Total Lipid Extraction: The mixture is centrifuged to separate the layers, and the lower chloroform layer containing the total lipids is collected.

-

Fractionation by Column Chromatography:

-

The total lipid extract is concentrated and applied to a silica gel column.

-

Neutral lipids are eluted with chloroform.

-

Glycolipids are subsequently eluted with a solvent of increasing polarity, such as acetone or a chloroform-acetone mixture.

-

Phospholipids and phosphoglycolipids are then eluted with a more polar solvent system, typically a chloroform-methanol mixture, followed by pure methanol.[4]

-

Purification of this compound Containing Glycolipids by HPLC

Objective: To isolate and purify individual this compound-containing glycolipids.

Methodology:

-

Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with an Evaporative Light-Scattering Detector (ELSD) is used, as archaeal lipids lack a strong UV chromophore.

-

Column: A normal-phase silica gel column is typically employed.

-

Mobile Phase: A gradient elution is performed using a mixture of chloroform, methanol, and water. The gradient is programmed to gradually increase the polarity of the mobile phase to effectively separate the different glycolipid species.

-

Detection: The ELSD detects the lipid molecules as they elute from the column.

-

Fraction Collection: Fractions corresponding to the individual peaks are collected for further analysis.

Structural Characterization of Purified Glycolipids

Objective: To determine the chemical structure of the isolated this compound containing glycolipids.

Methodology:

-

Mass Spectrometry (MS): Fast Atom Bombardment (FAB-MS) or Electrospray Ionization (ESI-MS) can be used to determine the molecular weight and fragmentation pattern of the intact glycolipids.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for elucidating the detailed structure, including the stereochemistry of the glycosidic linkages and the structure of the lipid core.

Analysis of Monosaccharide Composition

Objective: To release the monosaccharides from the purified glycolipids and identify and quantify this compound.

Methodology:

-

Acid Hydrolysis: The purified glycolipid is subjected to acid hydrolysis (e.g., with 2M trifluoroacetic acid at 100°C for 3 hours) to cleave the glycosidic bonds and release the constituent monosaccharides.[5][6]

-

Derivatization: The released monosaccharides are converted to volatile derivatives, such as alditol acetates or trimethylsilyl (TMS) ethers, for gas chromatography analysis.

-

Gas Chromatography-Mass Spectrometry (GC-MS):

-

The derivatized monosaccharides are separated on a capillary GC column.

-

The mass spectrometer is used to identify the individual monosaccharides based on their retention times and mass fragmentation patterns, by comparison with authentic standards of this compound, D-glucose, and D-mannose.[1]

-

Quantitative analysis can be performed by integrating the peak areas of the respective monosaccharides.

-

Signaling Pathways and Biological Roles

The concept of "signaling pathways" in the context of archaeal lipids, particularly those from extremophiles, differs significantly from the well-characterized cascades in eukaryotes. The primary role of this compound-containing glycolipids in T. acidophilum is believed to be structural, contributing to the remarkable stability and low permeability of the cell membrane in extreme conditions of high temperature and low pH.[7]

However, the modulation of the lipid composition, including the nature and complexity of the sugar headgroups, in response to environmental stimuli can be considered a form of environmental sensing and adaptation, which is a fundamental aspect of cellular signaling.

Experimental Workflow for Lipid Extraction and Analysis

Caption: Workflow for the isolation and analysis of this compound containing lipids.

Logical Relationship of this compound Biosynthesis

The biosynthesis of this compound in T. acidophilum is thought to proceed from D-glucose through a series of enzymatic steps. This pathway shows a resemblance to the biosynthesis of ascorbic acid (Vitamin C) in plants.[8]

Caption: Proposed biosynthetic pathway of this compound in T. acidophilum.

Role in Membrane Adaptation

The composition of the polar headgroups of tetraether lipids, including the presence and complexity of this compound-containing oligosaccharides, is modulated by environmental factors such as pH and temperature.[7] An increase in the complexity of the sugar chains on the cell surface is observed under conditions of low pH and high temperature, suggesting a direct role in protecting the cell membrane from proton permeation and maintaining its integrity. This adaptive mechanism can be viewed as a primitive signaling response to environmental stress.

Conclusion

This compound, while rare in nature, is a fascinating monosaccharide with significant implications for both extremophile biology and pharmaceutical sciences. The archaeon Thermoplasma acidophilum stands out as the primary natural source of this compound-containing glycolipids, which are integral to its survival in harsh environments. The detailed experimental protocols provided in this guide offer a roadmap for researchers to isolate, purify, and characterize these unique compounds. Further investigation into the biosynthesis and biological roles of this compound and its derivatives will undoubtedly open new avenues for drug discovery and development, leveraging the unique chemistry of this rare sugar.

References

- 1. Complete Polar Lipid Composition of Thermoplasma acidophilum HO-62 Determined by High-Performance Liquid Chromatography with Evaporative Light-Scattering Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Protein-protein, protein-RNA and protein-lipid interactions of signal-recognition particle components in the hyperthermoacidophilic archaeon Acidianus ambivalens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Identification of beta-L-gulose as the sugar moiety of the main polar lipid Thermoplasma acidophilum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Lipids of Thermoplasma acidophilum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Characterization of the membranes of Thermoplasma acidophilum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Archaea - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Effects of pH and Temperature on the Composition of Polar Lipids in Thermoplasma acidophilum HO-62 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Biosynthetic mechanism for this compound in main polar lipids of Thermoplasma acidophilum and possible resemblance to plant ascorbic acid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

spectroscopic characterization of L-Gulose and its derivatives

An In-depth Technical Guide to the Spectroscopic Characterization of L-Gulose and Its Derivatives

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a rare aldohexose monosaccharide, an enantiomer of the more common D-gulose and a C-3 epimer of L-galactose. While not abundant in nature, this compound has garnered significant interest in the scientific community. It has been identified as a component of the main polar lipids in the thermophilic archaeon Thermoplasma acidophilum, potentially contributing to the organism's stability in extreme environments[1][2]. Furthermore, its potential as a precursor for L-nucleoside-based antiviral and anticancer drugs, and the discovery that its acetate derivative can stimulate insulin release, highlights its importance for drug development professionals[1][3].

The precise structural elucidation and quantification of this compound and its derivatives are paramount for harnessing its full potential. This technical guide provides a comprehensive overview of the primary spectroscopic techniques—Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—used for its characterization. It includes detailed experimental protocols, quantitative data summaries, and workflow diagrams to assist researchers in their analytical endeavors.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the unambiguous structural determination of carbohydrates in solution. It provides detailed information about the covalent structure, configuration (α/β anomers), and conformation of the sugar ring.

Principles of Carbohydrate NMR

For monosaccharides like this compound, both ¹H and ¹³C NMR are essential.

-

¹H NMR: The anomeric proton (H-1) signal is typically found in a distinct downfield region (δ 4.5-5.5 ppm) from other ring protons, making it a key diagnostic marker[4][5]. The coupling constant between H-1 and H-2 (³J_H1,H2_) is crucial for determining the anomeric configuration. A larger coupling constant (~7-9 Hz) indicates a trans-diaxial relationship, typical for β-anomers in the common ⁴C₁ chair conformation, while a smaller coupling constant (~2-4 Hz) suggests an axial-equatorial or equatorial-equatorial relationship, characteristic of α-anomers.

-

¹³C NMR: The anomeric carbon (C-1) resonates in a well-separated region (δ 90-110 ppm)[6][7]. The chemical shifts of all carbons are highly sensitive to the stereochemistry of adjacent hydroxyl groups.

-

2D NMR: Due to significant signal overlap in 1D spectra, 2D experiments like COSY (Correlation Spectroscopy), TOCSY (Total Correlation Spectroscopy), and HSQC (Heteronuclear Single Quantum Coherence) are indispensable for assigning all proton and carbon signals within the sugar spin system[4][8].

Since NMR in an achiral solvent cannot distinguish between enantiomers (D- vs. This compound), analysis often requires derivatization with a chiral agent to create diastereomers, which will have distinct NMR spectra[6][9].

Expected NMR Data for this compound

The following table summarizes the expected chemical shifts for this compound, based on data from its enantiomer (D-gulose) and other related hexoses. Actual values may vary based on solvent, temperature, and pH.

| Atom | Anomer | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) |

| 1 | α | ~5.2 | ~98 |

| β | ~4.8 | ~101 | |

| 2 | α | ~3.6 | ~72 |

| β | ~3.5 | ~75 | |

| 3 | α | ~3.8 | ~73 |

| β | ~3.7 | ~76 | |

| 4 | α | ~3.9 | ~70 |

| β | ~3.8 | ~72 | |

| 5 | α | ~3.7 | ~74 |

| β | ~3.6 | ~77 | |

| 6 | α | ~3.8, ~3.7 | ~63 |

| β | ~3.9, ~3.7 | ~63 |

Table 1: Predicted ¹H and ¹³C NMR chemical shifts for the pyranose form of this compound in D₂O. These are estimated values based on general carbohydrate NMR principles and data for related isomers.

Experimental Protocol: NMR Analysis of this compound

-

Sample Preparation: Dissolve 5-10 mg of the this compound sample in 0.5 mL of deuterium oxide (D₂O). Ensure complete dissolution. For samples with exchangeable protons (OH), repeated lyophilization from D₂O can be performed to replace them with deuterium, simplifying the spectrum.

-

Internal Standard: Add a small, known amount of an internal standard, such as DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) or TSP (trimethylsilylpropanoic acid), for chemical shift referencing (δ 0.00 ppm).

-

NMR Acquisition:

-

Acquire a 1D ¹H spectrum to assess sample purity and identify anomeric signals.

-

Acquire standard 2D NMR spectra at a suitable temperature (e.g., 298 K) on a high-field spectrometer (≥500 MHz).

-

COSY: To establish ¹H-¹H scalar couplings, primarily for adjacent protons (e.g., H-1 to H-2, H-2 to H-3).

-

TOCSY: To correlate all protons within a single spin system, starting from a well-resolved proton like the anomeric one.

-

HSQC: To correlate each proton with its directly attached carbon, enabling carbon signal assignment.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range (2-3 bond) ¹H-¹³C correlations, useful for confirming assignments and analyzing derivatives.

-

-

-

Data Processing and Analysis: Process the spectra using appropriate software (e.g., MestReNova, TopSpin). Use the combination of 1D and 2D data to trace connectivities, assign all ¹H and ¹³C resonances, and determine the anomeric configuration and relative stereochemistry.

Visualization: NMR Workflow```dot

Caption: Workflow for quantitative analysis of this compound using LC-MS/MS with PMP derivatization.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid, non-destructive technique used to identify the functional groups present in a molecule. For this compound, it can confirm the presence of hydroxyl (-OH) and C-O ether groups and provide a unique "fingerprint" for identification when compared to a reference standard.

Principles of Carbohydrate IR

The IR spectrum of a carbohydrate like this compound is dominated by a few key features:

-

O-H Stretching: A very broad and strong absorption band between 3600 and 3200 cm⁻¹, characteristic of the extensive hydrogen bonding between hydroxyl groups.[10][11] The shape can indicate different types of alcohol groups (primary vs. secondary).[12]

-

C-H Stretching: Absorptions just below 3000 cm⁻¹ (typically 2850-2950 cm⁻¹) corresponding to the C-H bonds of the pyranose ring and CH₂ group.[10]

-

Fingerprint Region: The complex region from 1500 to 600 cm⁻¹ is unique to the specific molecule. It contains a multitude of C-O stretching and O-H bending vibrations. The strong absorptions between 1200 and 950 cm⁻¹ are particularly characteristic of the C-O bonds within the carbohydrate structure.[12][13] While the spectra of different hexose isomers are similar, subtle differences in this region allow for their differentiation.[10]

Expected IR Data for this compound

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity |

| 3600 - 3200 | O-H Stretch (H-bonded) | Alcohols (-OH) | Strong, Broad |

| 2950 - 2850 | C-H Stretch | C-H, CH₂ | Medium |

| 1460 - 1350 | O-H Bend | Alcohols (-OH) | Medium |

| ~1150 - 1000 | C-O Stretch | Alcohols, Ether (C-O-C) | Strong, Complex |

Table 3: Key characteristic infrared absorption bands expected for this compound.

Experimental Protocol: Acquiring an IR Spectrum

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly dry the this compound sample to remove any residual water, which has a strong IR absorbance.

-

Mix ~1 mg of the this compound sample with ~100 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.

-

Grind the mixture to a very fine, uniform powder.

-

Transfer the powder to a pellet press and apply several tons of pressure to form a thin, transparent pellet.

-

-

Spectrum Acquisition:

-

Obtain a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

-

-

Data Analysis:

-

The resulting spectrum (transmittance vs. wavenumber) is analyzed to identify the key functional group absorptions and compared to reference spectra for confirmation.

-

Biological Pathways & Significance

Understanding the biological context of this compound is crucial for its application in drug development. While rare, this compound is not merely a laboratory curiosity. It is biosynthesized in certain organisms, and its pathway may share similarities with vital metabolic routes in plants.

The biosynthesis of this compound has been investigated in Thermoplasma acidophilum, where it is proposed to form from D-glucose through stereochemical inversions at the C-2 and C-5 positions.[2] This C-5 inversion step is thought to involve an enzyme similar to GDP-mannose 3,5-epimerase, which is a key enzyme in the plant pathway for ascorbic acid (Vitamin C) synthesis.[1][2]

Visualization: Proposed this compound Biosynthetic Pathway

Caption: Proposed biosynthetic pathway of this compound from D-glucose in T. acidophilum.

References

- 1. researchgate.net [researchgate.net]

- 2. Biosynthetic mechanism for this compound in main polar lipids of Thermoplasma acidophilum and possible resemblance to plant ascorbic acid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. L-Glucose - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. cigs.unimo.it [cigs.unimo.it]

- 7. Chemical studies by 13C nuclear magnetic resonance spectroscopy: some chemical shift dependencies of oxygenated derivatives - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. Monosaccharide Analysis Methods - Creative Biolabs [creative-biolabs.com]

- 9. Detecting and Differentiating Monosaccharide Enantiomers by 1H NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. docbrown.info [docbrown.info]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. spectroscopyonline.com [spectroscopyonline.com]

- 13. diva-portal.org [diva-portal.org]

Methodological & Application

Application Notes and Protocols: A Detailed Guide to the Synthesis of L-Gulose from D-Glucose

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Gulose is a rare monosaccharide and an epimer of D-glucose, holding significant interest in the fields of biochemistry and pharmacology. It is a key component of various biologically active molecules, including the antitumor antibiotic bleomycin A2. The limited natural availability of this compound necessitates its chemical synthesis from abundant starting materials. This document provides a detailed, step-by-step protocol for the synthesis of this compound from D-glucose, a readily available and inexpensive precursor. The primary strategy outlined here involves a multi-step chemical transformation focusing on the interchange of functional groups at the C-1 and C-5 positions of the glucose molecule.

Experimental Workflow

The synthesis of this compound from D-glucose is a multi-step process that involves the protection of hydroxyl groups, oxidation, chain extension, and subsequent modifications to invert the stereochemistry at specific carbon centers. The overall workflow is depicted below.

Figure 1: General workflow for the chemical synthesis of this compound from D-Glucose.

Experimental Protocols

This protocol is a composite of established methods and requires a strong background in synthetic organic chemistry. All procedures should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

Materials:

-

D-Glucose

-

Anhydrous Pyridine

-

Acetic Anhydride

-

Triphenylmethyl (Trityl) Chloride

-

(Further reagents will be listed in the specific steps)

Step 1: Protection of D-Glucose

-

Acetylation: Suspend D-glucose in anhydrous pyridine and cool the mixture in an ice bath. Add acetic anhydride dropwise with stirring. Allow the reaction to warm to room temperature and stir overnight. The product, per-O-acetylated D-glucose, is isolated by extraction and purified by chromatography.

-

Tritylation of the Primary Hydroxyl Group: The per-O-acetylated D-glucose is selectively deprotected at the C-6 position, followed by reaction with trityl chloride in pyridine to yield a 6-O-trityl-protected glucose derivative. This directs subsequent reactions to other parts of the molecule.

Step 2: Oxidation of the C-6 Alcohol to an Aldehyde

The primary alcohol at C-6 of the protected D-glucose derivative is oxidized to an aldehyde. A common method is the Swern oxidation or use of other mild oxidizing agents like pyridinium chlorochromate (PCC).

Step 3: Chain Inversion and Functional Group Interchange

This is a critical and multi-step part of the synthesis that ultimately inverts the stereochemistry. One established route involves converting the C-1 aldehyde to a primary alcohol and the C-6 aldehyde to a carboxylic acid, followed by decarboxylation.

A patented method describes the following sequence:

-

Hydrogenation of D-glucose to D-sorbitol. [1]

-

Oxidation of D-sorbitol to L-sorbose. [1]

-

Racemization of L-sorbose: L-sorbose is treated with an alkaline substance (e.g., sodium hydroxide) to induce racemization, yielding a mixture of L-sorbose, L-idose, and this compound.[1]

-

Separation: The resulting mixture of sugars is then separated. L-sorbose can be precipitated with lime, and L-idose and this compound can be recovered from the filtrate by fractional crystallization.[1]

Step 4: Deprotection to Yield this compound

The protecting groups from the sugar backbone are removed under appropriate conditions (e.g., acidic hydrolysis for acetals, hydrogenolysis for benzyl ethers) to yield the final product, this compound. Purification is typically achieved by column chromatography.

Quantitative Data

The overall yield of this compound from D-glucose is highly dependent on the specific synthetic route and the efficiency of each step. The following table summarizes representative yields for key transformations found in the literature.

| Reaction Step | Starting Material | Product | Reagents/Conditions | Yield (%) | Reference |

| 3'-(2,3,4-O-Triacetyl-6-O-trityl-β-D-glucopyranosyl)-2'-propanone synthesis | Protected D-Glucose | Acetonyl C-glycoside | Two-step process | 85 | |

| Synthesis of Carboxylic Acid Derivative (9a) | Protected Sugar | Carboxylic Acid | TEMPO, DIB, CH3CN-H2O | 85 | |

| Oxidative Decarboxylation (10a) | Carboxylic Acid (9a) | L-sugar derivative | Pb(OAc)4, THF-AcOH | 80 | |

| Synthesis of this compound from D-glucono-1,5-lactone | D-glucono-1,5-lactone | This compound | Multi-step synthesis | 47 | [2] |

| Production of D-gulose from D-sorbose (enzymatic) | D-sorbose | D-gulose | Immobilized L-rhamnose isomerase | 10 | [3] |

Logical Relationships in Key Transformations

The core of the chemical synthesis relies on the strategic manipulation of functional groups and stereocenters. The following diagram illustrates the logical progression of key transformations in one of the common synthetic pathways.

Figure 2: Key chemical transformations in the synthesis of this compound.

Conclusion

The synthesis of this compound from D-glucose is a challenging but feasible process for experienced synthetic chemists. The protocols outlined above provide a framework for this synthesis. Researchers should consult the primary literature for detailed experimental conditions and characterization data. The development of more efficient and scalable synthetic routes remains an active area of research, with potential for both chemical and enzymatic methods to play a significant role in the future production of this rare and valuable sugar.

References

Enzymatic Synthesis of L-Gulose Using Xylose Isomerase: A Feasibility Review and Protocol Framework

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-gulose is a rare L-hexose with significant potential in the pharmaceutical industry as a precursor for synthesizing antiviral and anticancer nucleoside analogues. While enzymatic synthesis offers a promising route for producing rare sugars with high stereoselectivity, the use of xylose isomerase for the specific synthesis of this compound is not a well-documented process in current scientific literature. This document provides a comprehensive overview of the known substrate specificities of xylose isomerase, explores alternative enzymatic and chemical synthesis routes for this compound, and presents a generalized protocol framework for screening and optimizing enzymatic reactions for rare sugar synthesis. This information is intended to guide researchers in exploring the potential of xylose isomerase and other enzymes for the production of this compound.

Introduction to this compound and Xylose Isomerase

This compound is a C-3 epimer of L-galactose and a C-5 epimer of L-glucose. Its unique stereochemistry makes it a valuable chiral building block in medicinal chemistry. The current production of this compound primarily relies on complex and often low-yield chemical synthesis methods.

Xylose isomerase (EC 5.3.1.5), also known as glucose isomerase, is an industrial enzyme widely used in the production of high-fructose corn syrup (HFCS) by converting D-glucose to D-fructose.[1] This enzyme is known for its broad substrate specificity, catalyzing the isomerization of various aldoses and ketoses, including D-xylose, D-ribose, and L-arabinose.[1] The promiscuous nature of xylose isomerase makes it a candidate for the synthesis of other rare sugars. However, direct evidence for its catalytic activity in converting a suitable precursor to this compound is currently lacking in published research.

Known Substrate Specificity of Xylose Isomerase

Xylose isomerase primarily catalyzes the interconversion of D-xylose and D-xylulose, as well as D-glucose and D-fructose.[1] Its activity on other sugars has been reported, highlighting its potential for various biotransformations.

Table 1: Reported Substrate Specificity of Various Xylose Isomerases

| Substrate | Product | Enzyme Source | Reference |

| D-Xylose | D-Xylulose | Piromyces sp. E2 | [2][3] |

| D-Glucose | D-Fructose | Streptomyces sp. CH7 | [4] |

| D-Ribose | D-Ribulose | Streptomyces albus | [5] |

| L-Arabinose | L-Ribulose | Piromyces sp. E2 | [2] |

| D-Allose | D-Psicose | Streptomyces albus | [5] |

| L-Rhamnose | L-Rhamnulose | Streptomyces albus | [5] |

Potential Enzymatic and Chemical Synthesis Routes for this compound

While the direct synthesis of this compound using xylose isomerase is not documented, related enzymatic and chemical methods provide insights into potential pathways.

Alternative Isomerases

Research has shown that other isomerases can act on L-sugars. For instance, a patent describes an L-ribose isomerase from Acinetobacter that can convert this compound into L-sorbose, suggesting the reverse reaction might be feasible with an appropriate isomerase.

Chemical Synthesis